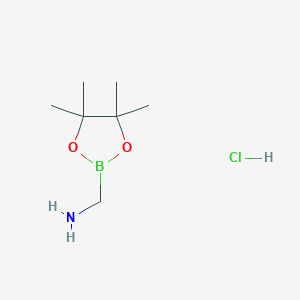
Aminomethylboronic acid pinacol ester hydrochloride
Descripción general
Descripción
Aminomethylboronic acid pinacol ester hydrochloride is a useful research chemical . It has the chemical formula C7H17BClNO2 and a molecular weight of 193.48 g/mol .
Synthesis Analysis
The synthesis of Aminomethylboronic acid pinacol ester hydrochloride involves several steps. A method of synthesizing aminophenylboronic acid pinacol ester involves cooling to 0°C, adding 10% hydrochloric acid, and adjusting the pH value to be 6 . Another method involves the catalytic protodeboronation of pinacol boronic esters .
Molecular Structure Analysis
The molecular structure of Aminomethylboronic acid pinacol ester hydrochloride can be represented by the SMILES string B1 (OC (C (O1) ©C) ©C)CN.Cl .
Chemical Reactions Analysis
Pinacol boronic esters, such as Aminomethylboronic acid pinacol ester hydrochloride, are highly valuable building blocks in organic synthesis . They can undergo catalytic protodeboronation, a process that is not well developed . This process involves a radical approach .
Physical And Chemical Properties Analysis
Aminomethylboronic acid pinacol ester hydrochloride is a solid with a molecular weight of 193.48 g/mol . It has an empirical formula of C7H16BNO2.HCl .
Aplicaciones Científicas De Investigación
Matteson Rearrangement for Mono-N-methylation
A significant application of aminomethylboronic acid pinacol ester hydrochloride in scientific research is observed in the Matteson rearrangement. This process involves the 1,2-carbon-to-nitrogen migration of boron in alpha-aminoalkylboronic esters, providing a novel method for the mono-N-methylation of resin-supported amino acids. This method showcases the utility of aminomethylboronic acid pinacol ester hydrochloride in synthesizing methylated amino acids on solid supports like Wang resin or SASRIN resin, with the process only necessitating a simple oxidative resin wash to rectify overalkylated sites (Laplante & Hall, 2001).
Hydrolysis Susceptibility at Physiological pH
The hydrolysis behavior of phenylboronic pinacol esters, a related compound to aminomethylboronic acid pinacol ester hydrochloride, underlines the importance of considering the stability of such compounds in aqueous environments, particularly at physiological pH. This aspect is crucial for their application in drug development and drug delivery devices, emphasizing the need for careful consideration when utilizing these compounds in pharmacological contexts (Achilli et al., 2013).
Development of Highly Sensitive Fluorescent Sensors
Aminomethylboronic acid pinacol ester derivatives have been developed as highly sensitive PET (photo-induced electron transfer)-type fluorescent sensors. These sensors are designed for detecting trace amounts of water, showcasing the compound's potential in creating sensitive and selective detection systems for various applications, including environmental monitoring and quality control in manufacturing processes (Miho et al., 2021).
Novel Amperometric Sensors for Hypochlorite Detection
The direct oxidation of benzeneboronic acid pinacol ester (BAPE) induced by hypochlorite has been employed to develop a novel amperometric sensor. This sensor utilizes 4-aminophenylboronic acid pinacol ester chemically bonded to functionalized multi-walled carbon nanotubes, offering a selective and sensitive method for detecting hypochlorite in various applications, including water pollution control and food safety (Guo et al., 2019).
Safety And Hazards
Direcciones Futuras
The future directions of research on Aminomethylboronic acid pinacol ester hydrochloride could involve further development of the protodeboronation process . This process is currently not well developed, especially for unactivated alkyl and primary alkyl boronic esters . The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .
Propiedades
IUPAC Name |
(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16BNO2.ClH/c1-6(2)7(3,4)11-8(5-9)10-6;/h5,9H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIQFIKOPWDOGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aminomethylboronic acid pinacol ester hydrochloride | |
CAS RN |
298689-75-5 | |
| Record name | Aminomethylboronic acid pinacol ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



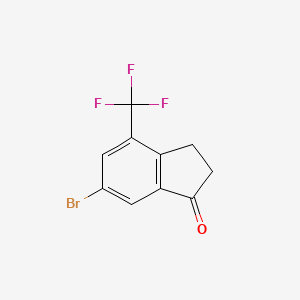
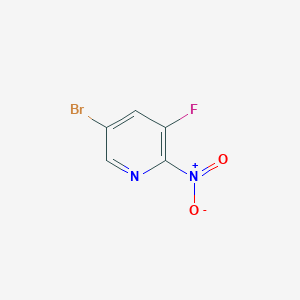
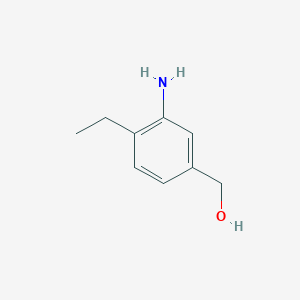
![tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B1380574.png)
![(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol](/img/structure/B1380577.png)
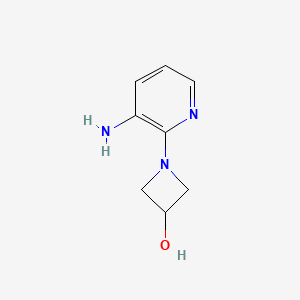
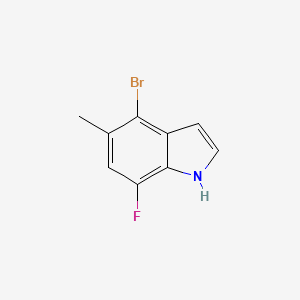
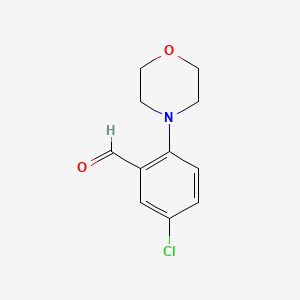
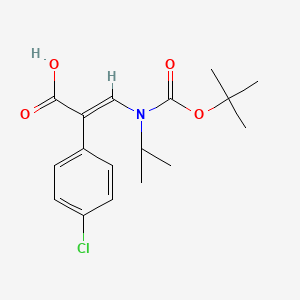
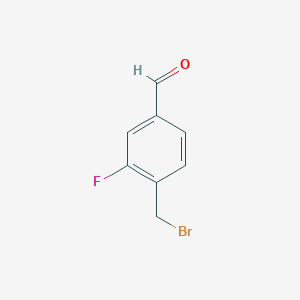
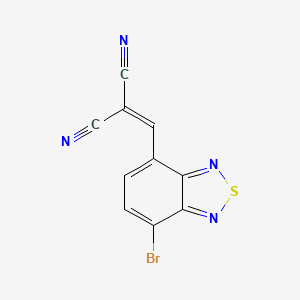
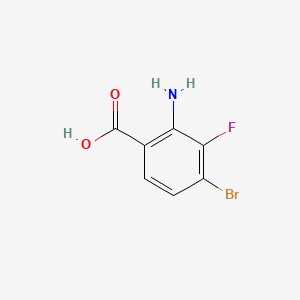
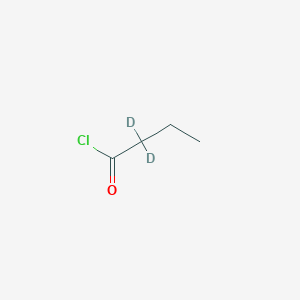
![(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol](/img/structure/B1380590.png)